molecular formula C20H40O5S B14638415 Methyl 12-[(methanesulfonyl)oxy]octadecanoate CAS No. 54232-66-5

Methyl 12-[(methanesulfonyl)oxy]octadecanoate

Cat. No.: B14638415
CAS No.: 54232-66-5
M. Wt: 392.6 g/mol
InChI Key: LSFXFSHCXIJBFS-UHFFFAOYSA-N
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Description

Methyl 12-[(methanesulfonyl)oxy]octadecanoate is an organic compound that belongs to the class of esters It is a derivative of octadecanoic acid, where the 12th carbon is substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-[(methanesulfonyl)oxy]octadecanoate can be synthesized through the esterification of 12-hydroxy octadecanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-[(methanesulfonyl)oxy]octadecanoate undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 12-hydroxy octadecanoic acid.

    Substitution: Various substituted octadecanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 12-[(methanesulfonyl)oxy]octadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Methyl 12-[(methanesulfonyl)oxy]octadecanoate involves its interaction with cellular membranes and enzymes. The methanesulfonyl group can act as a leaving group, facilitating various biochemical reactions. The ester moiety allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 12-hydroxystearate
  • Methyl 12-oxooctadecanoate
  • Methyl 12-ketostearate

Uniqueness

Methyl 12-[(methanesulfonyl)oxy]octadecanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

54232-66-5

Molecular Formula

C20H40O5S

Molecular Weight

392.6 g/mol

IUPAC Name

methyl 12-methylsulfonyloxyoctadecanoate

InChI

InChI=1S/C20H40O5S/c1-4-5-6-13-16-19(25-26(3,22)23)17-14-11-9-7-8-10-12-15-18-20(21)24-2/h19H,4-18H2,1-3H3

InChI Key

LSFXFSHCXIJBFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)OS(=O)(=O)C

Origin of Product

United States

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